(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid
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Overview
Description
(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid is a heterocyclic compound with the molecular formula C13H15BN2O2 and a molecular weight of 242.08 g/mol . This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry. It features a pyridine ring substituted with a benzyl(methyl)amino group and a boronic acid moiety, making it a valuable building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Benzyl(methyl)amino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with benzyl(methyl)amine.
Boronic Acid Functionalization:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
Industrial Applications: The compound is used in the development of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The pyridine ring and benzyl(methyl)amino group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(6-(Benzylamino)pyridin-3-yl)boronic acid: Lacks the methyl group on the amino substituent.
(6-(Methylamino)pyridin-3-yl)boronic acid: Lacks the benzyl group on the amino substituent.
(6-(Phenylamino)pyridin-3-yl)boronic acid: Contains a phenyl group instead of a benzyl group
Uniqueness
(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid is unique due to the presence of both benzyl and methyl groups on the amino substituent, which can influence its reactivity and binding properties. This combination of substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and biological research .
Properties
IUPAC Name |
[6-[benzyl(methyl)amino]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O2/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(9-15-13)14(17)18/h2-9,17-18H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRLSUCCTBCVJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C)CC2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855764 |
Source
|
Record name | {6-[Benzyl(methyl)amino]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356239-98-9 |
Source
|
Record name | {6-[Benzyl(methyl)amino]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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